

# Application of trifluoromethylpyridines in agrochemical synthesis

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## Compound of Interest

**Compound Name:** 2-{{5-(Trifluoromethyl)pyridin-2-yl}amino}ethanol

**Cat. No.:** B1608282

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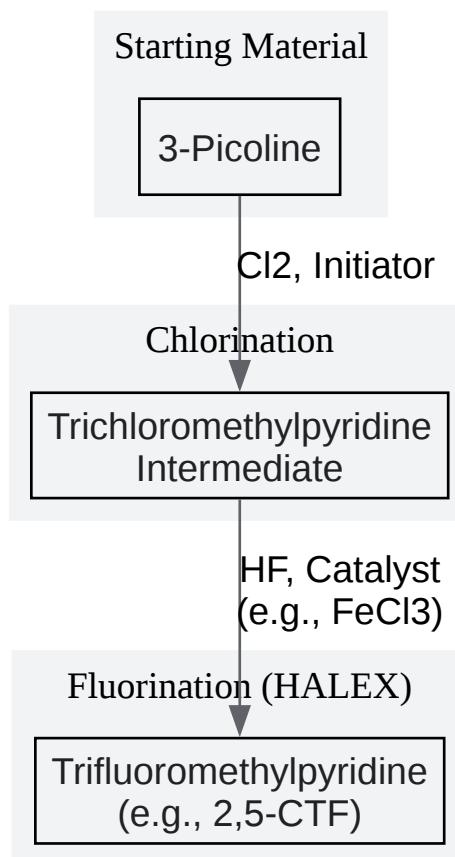
## Part 1: Synthesis of Key Trifluoromethylpyridine Intermediates

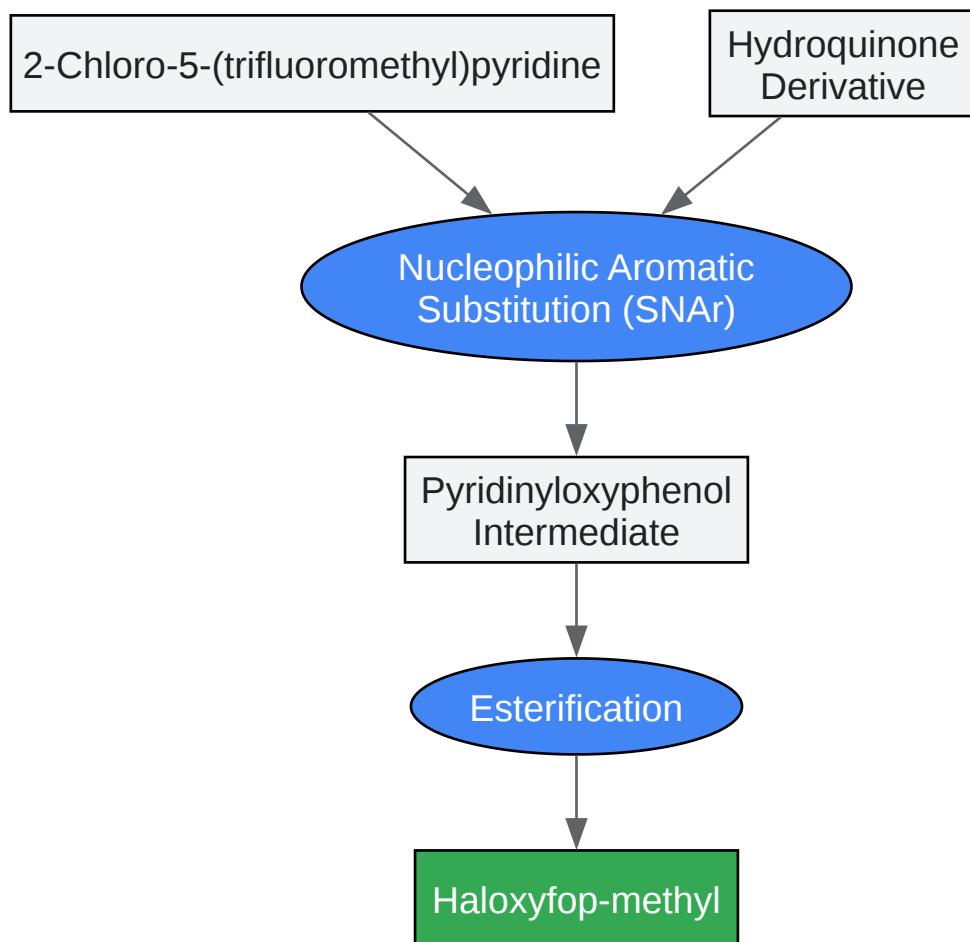
The industrial production of TFMP-containing agrochemicals relies on the efficient synthesis of key chlorinated trifluoromethylpyridine building blocks. The most common starting material is 3-picoline (3-methylpyridine), which is converted to intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).<sup>[7]</sup>  
<sup>[8]</sup>

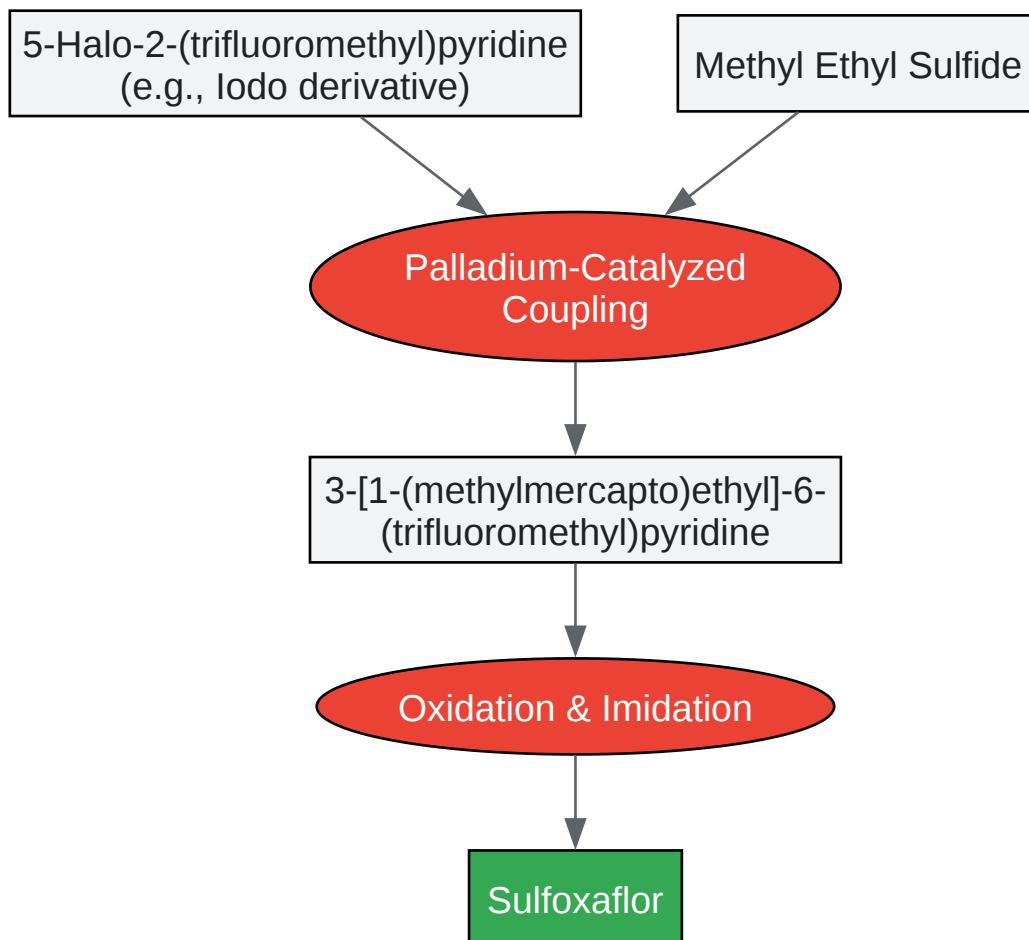
The general strategy involves two main transformations: free-radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction where chlorine is displaced by fluorine using hydrogen fluoride (HF).<sup>[7][8]</sup>

## General Industrial Synthetic Pathway

The transformation from picoline to the desired trifluoromethylpyridine can be achieved through various methods, including liquid-phase or vapor-phase reactions, and stepwise or simultaneous chlorination/fluorination processes.<sup>[7][8]</sup> The vapor-phase reaction over a transition metal catalyst is often advantageous as it can provide the key intermediate, 2,5-CTF, in a single step.<sup>[7]</sup>







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